1-(5-Bromopyridin-3-YL)pyrrolidin-2-one

Description

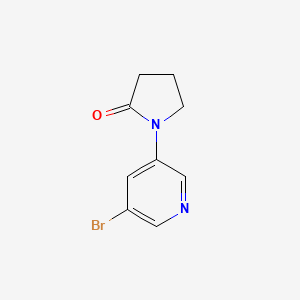

1-(5-Bromopyridin-3-yl)pyrrolidin-2-one is a heterocyclic compound featuring a pyrrolidin-2-one core fused with a 5-bromopyridin-3-yl substituent. The pyrrolidin-2-one moiety is a five-membered lactam ring, while the 5-bromopyridine group introduces electron-withdrawing and steric effects due to the bromine atom at the 5-position.

Properties

IUPAC Name |

1-(5-bromopyridin-3-yl)pyrrolidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9BrN2O/c10-7-4-8(6-11-5-7)12-3-1-2-9(12)13/h4-6H,1-3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IOOQKNSFQJZRNN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)N(C1)C2=CC(=CN=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9BrN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101279621 | |

| Record name | 1-(5-Bromo-3-pyridinyl)-2-pyrrolidinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101279621 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

241.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1209459-07-3 | |

| Record name | 1-(5-Bromo-3-pyridinyl)-2-pyrrolidinone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1209459-07-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(5-Bromo-3-pyridinyl)-2-pyrrolidinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101279621 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Step 1: Bromination of 3-Pyridinol or 3-Pyridine Derivatives

| Reagent | Conditions | Outcome |

|---|---|---|

| N-bromosuccinimide (NBS) | In a solvent like DMF or acetonitrile, at 0-25°C | Selective bromination at the 5-position of pyridine ring |

- Bromination selectively occurs at the 5-position due to electronic effects, yielding 5-bromopyridine derivatives with high regioselectivity.

Step 2: Cyclization to Pyrrolidin-2-one

This involves nucleophilic attack by a suitable amine or amide precursor, often facilitated by a coupling reagent or under thermal conditions, to form the pyrrolidin-2-one ring.

| Reagent | Conditions | Notes |

|---|---|---|

| Amide precursors or amino acids | Elevated temperature, in solvents like DMSO or acetic acid | Cyclization via intramolecular amidation |

- The cyclization step can be optimized using dehydrating agents like polyphosphoric acid (PPA) or via microwave-assisted synthesis to improve yields.

Multicomponent and One-Pot Synthesis Approaches

Recent advances have introduced multicomponent reactions (MCRs) and one-pot strategies to streamline synthesis.

Method: Donor–Acceptor Cyclopropane Route

- A one-pot synthesis from donor–acceptor cyclopropanes bearing pyridine and pyrrolidinone precursors has been reported, enabling direct formation of the target compound with moderate to good yields.

| Reagents | Conditions | Yield | Reference |

|---|---|---|---|

| Donor–acceptor cyclopropanes + amines | Microwave or thermal heating | 30–70% |

Advantages:

- Fewer steps, less purification, higher overall efficiency.

Direct Functionalization and Cross-Coupling Strategies

Method Overview:

Utilizing palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) to attach the bromopyridine moiety onto a pyrrolidin-2-one scaffold.

| Reagents | Conditions | Notes |

|---|---|---|

| Pd catalysts, base | Reflux in suitable solvents | High regioselectivity and functional group tolerance |

- Cross-coupling of 5-bromopyridine derivatives with pyrrolidin-2-ones has been successfully employed, offering a versatile route for structural diversification.

Data Table Summarizing Preparation Methods

| Method | Key Reagents | Typical Conditions | Advantages | Limitations |

|---|---|---|---|---|

| Bromination + Cyclization | NBS, amides | Room temp to reflux | High regioselectivity, straightforward | Multi-step, potential over-bromination |

| Multicomponent Reaction | Cyclopropanes, amines | Microwave, thermal | One-pot, efficient | Moderate yields, substrate scope limited |

| Cross-Coupling | Pd catalysts, boronic acids | Reflux, inert atmosphere | Versatile, high yield | Requires expensive catalysts |

Notes on Research Findings and Optimization

- Reaction Conditions: Temperature, solvent choice, and catalysts significantly influence yield and purity.

- Selectivity: Bromination at the 5-position is favored due to electronic effects; protecting groups may be employed to enhance selectivity.

- Yield Optimization: Microwave-assisted reactions and the use of dehydrating agents improve overall yields and reduce reaction times.

- Safety and Handling: Bromination reactions require careful control to prevent over-bromination and formation of by-products.

Chemical Reactions Analysis

1-(5-Bromopyridin-3-YL)pyrrolidin-2-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Reduction reactions can convert the bromopyridine moiety to a pyridine ring, using reducing agents such as lithium aluminum hydride.

Major products formed from these reactions include N-oxides, reduced pyridine derivatives, and various substituted pyrrolidinones.

Scientific Research Applications

Medicinal Chemistry

Anticancer Properties

The compound has been identified as a potential therapeutic agent for various cancers due to its ability to inhibit Polycomb Repressive Complex 2 (PRC2). PRC2 is involved in gene silencing and has been linked to the progression of several cancers, including diffuse large B-cell lymphoma and prostate cancer. Research indicates that 1-(5-Bromopyridin-3-YL)pyrrolidin-2-one can inhibit the methyltransferase activity of EZH2, a component of PRC2, leading to reactivation of tumor suppressor genes and inhibition of tumor growth .

Mechanism of Action

The mechanism by which this compound exerts its anticancer effects involves competing with S-adenosyl methionine (SAM) for binding to the EZH2 enzyme. This competitive inhibition results in decreased H3K27 methylation, a hallmark of many cancers, thereby promoting differentiation and apoptosis in cancer cells .

Antimicrobial Activity

Research has shown that derivatives of this compound exhibit significant antimicrobial properties. For example, studies have reported minimum inhibitory concentration (MIC) values against various bacterial strains:

| Compound Name | MIC (μg/ml) | Target Organism |

|---|---|---|

| This compound | 25 | Staphylococcus aureus |

| This compound | 50 | Escherichia coli |

| This compound | 12.5 | Salmonella typhi |

These findings suggest that the compound may be effective against both Gram-positive and Gram-negative bacteria, making it a candidate for further development as an antimicrobial agent .

Organic Synthesis

Building Block for Complex Molecules

In organic synthesis, this compound serves as a versatile building block for the creation of more complex heterocyclic compounds. Its unique structure allows it to participate in various chemical reactions such as substitution, oxidation, and coupling reactions. The bromine atom in the pyridine ring can be easily substituted with nucleophiles under appropriate conditions, facilitating the synthesis of diverse bioactive molecules .

Case Study: Synthesis of Novel Heterocycles

A study demonstrated the use of this compound in a one-pot multi-component reaction to synthesize novel heterocycles. The reaction conditions were optimized to yield high purity products with significant biological activity. The synthesized compounds were evaluated for their efficacy against specific biological targets, showcasing the potential of this compound in drug discovery .

Mechanism of Action

The mechanism of action of 1-(5-Bromopyridin-3-YL)pyrrolidin-2-one involves its interaction with specific molecular targets, such as enzymes and receptors. The bromopyridine moiety can form hydrogen bonds and hydrophobic interactions with target proteins, modulating their activity. The pyrrolidinone ring enhances the compound’s binding affinity and specificity, making it a potent modulator of biological pathways .

Comparison with Similar Compounds

Structural Comparison with Analogous Compounds

The compound’s structural analogs vary in substituents on the pyrrolidin-2-one core or the aromatic ring, leading to differences in molecular weight, electronic properties, and biological activity. Key examples include:

Key Observations :

- Halogen Effects : Bromine (atomic weight: 80) increases molecular weight and lipophilicity compared to chlorine (35.5) or fluorine (19) .

Antioxidant Activity

- 1-(5-Chloro-2-hydroxyphenyl)pyrrolidin-2-one derivatives exhibit 1.5× higher DPPH radical scavenging activity than ascorbic acid, attributed to the electron-donating –OH group and chloro substituent stabilizing radical intermediates .

- This compound lacks direct data, but bromine’s electron-withdrawing nature may reduce antioxidant efficacy compared to chloro-hydroxyphenyl analogs .

Anti-Alzheimer’s Activity

- Benzylated pyrrolidin-2-one derivatives (e.g., compound 10b ) show acetylcholinesterase (AChE) inhibition comparable to donepezil, a standard drug. Methoxy and fluorobenzoyl groups enhance binding to AChE’s peripheral anionic site .

- The 5-bromopyridine substituent may improve blood-brain barrier penetration due to increased lipophilicity, though steric bulk could hinder enzyme interaction .

Other Activities

Physicochemical Properties

- Molecular Weight: Bromine increases molecular weight (240.08) compared to non-halogenated analogs (e.g., 165.17 for 1-(4-fluorophenyl) analog) .

- Solubility : The pyridine nitrogen improves water solubility relative to purely aromatic systems, but bromine’s hydrophobicity may offset this .

Biological Activity

1-(5-Bromopyridin-3-YL)pyrrolidin-2-one is an organic compound with significant potential in medicinal chemistry, particularly for its biological activities. This compound features a brominated pyridine moiety, which is often associated with diverse pharmacological properties, and a pyrrolidin-2-one structure that may contribute to its bioactivity. This article synthesizes current research findings on the biological activity of this compound, including its antimicrobial and antiviral properties, synthesis methods, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C₉H₉BrN₂O, with a molecular weight of 241.08 g/mol. It contains a cyclic amide structure (pyrrolidin-2-one) and a brominated pyridine group, which enhances its reactivity and biological activity compared to other similar compounds.

Antimicrobial Properties

Research indicates that derivatives of this compound exhibit notable antimicrobial activity. The minimum inhibitory concentration (MIC) values against various bacterial strains range from 6.2 to 100 µg/mL . This suggests that the compound can effectively inhibit the growth of certain pathogens, making it a candidate for developing new antimicrobial agents.

Antiviral Potential

In addition to its antibacterial effects, this compound has shown potential antiviral activity, particularly against RNA viruses. Modifications to enhance its activity have been explored, indicating the compound's versatility in targeting viral pathogens.

While specific mechanisms of action for this compound remain largely uncharacterized, similar compounds with pyrrolidinone cores have been known to inhibit enzyme activities and modulate cellular signaling pathways. This opens avenues for further research into the detailed mechanisms underlying its biological effects .

Comparative Analysis with Similar Compounds

A comparison of this compound with structurally similar compounds can provide insights into its unique properties:

| Compound Name | Structure Type | Notable Activity |

|---|---|---|

| 5-Bromo-4-pyridinamine | Amino derivative | Antimicrobial properties |

| (5-Bromopyridin-3-YL)(4-(pyrrolidin-1-yl)piperidin-1-yl)methanone | Complex heterocycle | Potential anti-inflammatory effects |

| 4-Pyrrolidinone | Simple pyrrolidinone | Anticonvulsant activity |

| 1-(4-Chlorophenyl)pyrrolidin-2-one | Halogenated derivative | Antidepressant properties |

This table illustrates how the unique brominated substitution in this compound enhances its reactivity and biological activity compared to other related compounds.

Synthesis Methods

Several synthetic routes have been developed for producing this compound. These methods typically involve reactions between brominated pyridine derivatives and pyrrolidine-based compounds. The optimization of these synthesis processes is crucial for producing the compound in sufficient purity and yield for biological testing.

Q & A

Q. What are the common synthetic routes for preparing 1-(5-bromopyridin-3-yl)pyrrolidin-2-one, and how do reaction conditions influence yield?

- Methodological Answer : The compound can be synthesized via Buchwald-Hartwig amination or Ullmann-type coupling reactions. For example, coupling 2-pyrrolidinone with 3,5-dibromopyridine under palladium catalysis (e.g., Pd(OAc)₂, Xantphos ligand) in the presence of a base (Cs₂CO₃) at 100–120°C in toluene or dioxane achieves selective substitution at the pyridine C-5 position . Solvent choice and ligand selection critically impact regioselectivity and yield. Optimization of reaction time (12–24 hours) and stoichiometric ratios (1:1.2 pyrrolidinone:halopyridine) can improve yields to ~70–85%. Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane gradient) is standard.

Q. How can researchers confirm the structural identity of this compound using spectroscopic and crystallographic methods?

- Methodological Answer :

- NMR : NMR (400 MHz, CDCl₃) should show characteristic signals: δ ~8.3 ppm (pyridine H-2), δ ~7.8 ppm (pyridine H-4/H-6), δ ~3.8–4.2 ppm (pyrrolidinone N–CH₂), and δ ~2.3–2.6 ppm (pyrrolidinone CH₂ groups). NMR confirms carbonyl (C=O) at ~175 ppm and pyridine carbons between 120–150 ppm .

- X-ray Crystallography : Use SHELXL for refinement . Key parameters include R-factor (<5%), bond length discrepancies (<0.02 Å), and resolution (<1.0 Å). ORTEP-3 or WinGX can visualize the planar pyrrolidinone ring and pyridine-bromine bond angles .

Advanced Research Questions

Q. How can researchers resolve contradictions in crystallographic data, such as disordered electron density in the pyrrolidinone ring?

- Methodological Answer : Disordered rings often arise from dynamic puckering. Use Cremer-Pople parameters (e.g., puckering amplitude , phase angle ) to quantify non-planarity . Refinement in SHELXL with PART instructions and ISOR/SADI restraints can stabilize anisotropic displacement parameters. High-resolution data (≤0.8 Å) and low-temperature (<100 K) measurements reduce thermal motion artifacts .

Q. What strategies are recommended for analyzing structure-activity relationships (SAR) when modifying the bromopyridine or pyrrolidinone moieties?

- Methodological Answer :

- Substituent Variation : Replace bromine with electron-withdrawing (e.g., CF₃) or donating groups (e.g., OMe) to probe electronic effects on reactivity or binding. Use Suzuki-Miyaura coupling for cross-coupling at C-5 .

- Pyrrolidinone Modifications : Introduce substituents at C-3/C-4 to alter ring puckering (e.g., methyl groups) and assess conformational effects via DFT calculations (B3LYP/6-31G* level) .

- Biological Assays : Pair synthetic analogs with enzymatic/in vitro assays (e.g., IC₅₀ measurements) to correlate structural changes with activity.

Q. How should researchers address the lack of ecotoxicological data for this compound in environmental risk assessments?

- Methodological Answer :

- In Silico Prediction : Use tools like EPI Suite to estimate logP (hydrophobicity), biodegradation (BIOWIN), and bioaccumulation potential (BCF).

- Experimental Screening : Perform acute toxicity tests (e.g., Daphnia magna 48-hour LC₅₀) and soil mobility studies (OECD Guideline 106). Prioritize testing if predicted logP >3 or BCF >2000 .

Data Contradiction Analysis

Q. How can discrepancies between theoretical and experimental NMR chemical shifts be resolved?

- Methodological Answer :

- Solvent Effects : Simulate shifts using DFT (GIAO method) with implicit solvent models (e.g., PCM for CDCl₃).

- Tautomerism/Conformers : For pyrrolidinone, compare enol-keto equilibrium contributions via variable-temperature NMR.

- Dynamic Effects : Use - NOESY to detect through-space interactions between pyridine and pyrrolidinone protons, confirming dominant conformers .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.